molecular formula C36H72O2 B3052630 Hexatriacontanoic acid CAS No. 4299-38-1

Hexatriacontanoic acid

Cat. No. B3052630
CAS RN: 4299-38-1
M. Wt: 537 g/mol
InChI Key: LRKATBAZQAWAGV-UHFFFAOYSA-N
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Description

Hexatriacontanoic acid , also known as hexatriacontylic acid , is a saturated fatty acid with a carbon chain length of 36 carbons . Its chemical formula is C₃₆H₇₂O₂ . As a long-chain carboxylic acid, it plays essential roles in biological systems and lipid metabolism .


Molecular Structure Analysis

Hexatriacontanoic acid consists of a straight hydrocarbon chain with 36 carbon atoms . Each carbon atom is bonded to two hydrogen atoms, except for the terminal carbon, which bears a carboxyl group (–COOH). The saturated nature of the fatty acid implies that all carbon-carbon bonds are single bonds, resulting in a fully saturated structure .

Scientific Research Applications

Plant Disease Resistance and Pathogen Interaction

  • Priming Plant Defense Mechanisms : Hexanoic acid has been demonstrated to induce resistance in tomato plants against Botrytis cinerea and Pseudomonas syringae. It enhances the emission of plant volatiles and activates the mevalonic and linolenic pathways, crucial for plant defense (Llorens et al., 2016).
  • Pathogen Response Modulation : The application of hexanoic acid on tomato plants has been shown to affect the behavior of pathogens like Pseudomonas syringae, indicating its potential to modify pathogen virulence and survival in plants (Scalschi et al., 2014).

Microbial Production and Metabolic Engineering

  • Biosynthesis in Yeast : Research has explored the construction of engineered biosynthetic pathways in yeast for hexanoic acid production. This approach leverages the metabolic capabilities of Kluyveromyces marxianus, indicating a biotechnological route to hexanoic acid (Cheon et al., 2014).

Industrial and Chemical Applications

  • Bioproduction in Microreactors : Studies have investigated the biotransformation of hexanol to hexanal and hexanoic acid in microreactors. This process is significant for applications in the food and cosmetic industry, offering a sustainable alternative to traditional production methods (Šalić et al., 2013).

Environmental and Ecotoxicology Studies

  • Nematode Control and Ecotoxicology : Hexanoic acid has been evaluated for its potential in controlling root knot nematodes like Meloidogyne javanica. Its environmental impact, including effects on non-target soil organisms and microbial communities, has also been studied, highlighting the need for sustainable pest control solutions (Ntalli et al., 2020).

properties

IUPAC Name

hexatriacontanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36(37)38/h2-35H2,1H3,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKATBAZQAWAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195614
Record name Hexatriacontanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexatriacontanoic acid

CAS RN

4299-38-1
Record name Hexatriacontanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4299-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexatriacontanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexatriacontanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXATRIACONTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZH710M27F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
110
Citations
F Francis, AM King, JAV Willis - Journal of the Chemical Society …, 1937 - pubs.rsc.org
THE crystal spacings of the synthetic higher rt-fatty acids and many of their derivatives, together with the heats of crystallisation of a series of their ethyl esters, have been examined in …
Number of citations: 10 pubs.rsc.org
YN Shukla, RS Thakur - Phytochemistry, 1985 - Elsevier
In addition to methyl palmitate, palmitic acid, stearic acid, eicosanoic acid, triacontanoic acid, hexatriacontanoic acid, pentatriacontane, sitosterol and sitosterol-β-D-glucoside, two new …
Number of citations: 19 www.sciencedirect.com
AA Mahamat, JN Nyemb, IS Gade, AT Ngenge… - Open …, 2020 - degruyter.com
… and ß-Amyrin (2) and lastly Hexatriacontanoic acid (3) which was described for the first time from propolis. … The isolated aliphatic acid was therefore identified as Hexatriacontanoic acid. …
Number of citations: 13 www.degruyter.com
HE Ries Jr, DC Walker - Journal of Colloid Science, 1961 - Elsevier
… The two principal compounds of this study, polyvinyl acetate and n-hexatriacontanoic acid, are effectively insoluble in n-hexane. Ion-exchange water used as the substrate in the trough …
Number of citations: 172 www.sciencedirect.com
ML Williams - The Journal of Physical Chemistry, 1955 - ACS Publications
… Electron micrographs of monolayer films of n-hexatriacontanoic acid: A, … When ra-hexatriacontanoic acid was … A solution in benzene of less hexatriacontanoic acid than needed for a …
Number of citations: 171 pubs.acs.org
HE Ries Jr, WA Kimball - The Journal of Physical Chemistry, 1955 - ACS Publications
… Electron micrographs of monolayer films of n-hexatriacontanoic acid: A, … When ra-hexatriacontanoic acid was … A solution in benzene of less hexatriacontanoic acid than needed for a …
Number of citations: 73 pubs.acs.org
HA Schuette, AO Maylott, DA Roth - Journal of the American Oil Chemists' …, 1948 - Springer
With the synthesis ofn-hexatriacontanoic acid (sol. pt. 99.65C.), this time coupling ω-carbethoxynonoyl chloride with cadmium docosyl bromide, rather than with its zine iodide …
Number of citations: 3 link.springer.com
YN Shukla, RS Thakur - Phytochemistry, 1983 - Elsevier
HEPTATRIACONTAN-4-ONE, TETRATRIACONTANYL OCTACOSANOATE AND OTHER CONSTITUENTS FROM PEDALIUM MUREX Page 1 Phytochemisrry, Vol. 22, No. 4, pp. 973-…
Number of citations: 26 www.sciencedirect.com
HE Ries, WA Kimball - Proc. 2nd Int. Congr. Surface Activity, 1957
Number of citations: 75
AO Maylott - 1947 - University of Wisconsin--Madison
Number of citations: 0

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